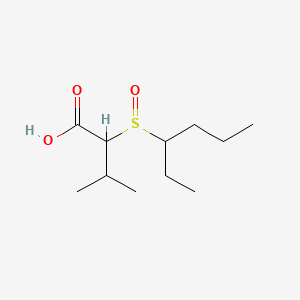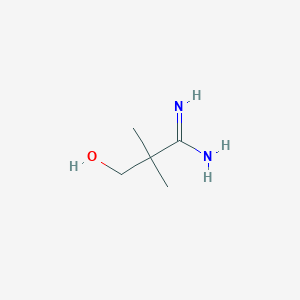
3-Hydroxy-2,2-dimethylpropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,2-dimethylpropanimidamide is a chemical compound with the molecular formula C5H13N2O. It is known for its unique structure, which includes a hydroxyl group and an amidine group. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxy-2,2-dimethylpropanimidamide typically involves the reaction of 2,2-dimethyl-3-hydroxypropionaldehyde with an appropriate amidine source. One common method includes the condensation reaction of paraformaldehyde and isobutylaldehyde in the presence of a catalyst, followed by further reactions to introduce the amidine group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes steps such as condensation, distillation, and crystallization to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,2-dimethylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Hydroxy-2,2-dimethylpropanimidamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups play crucial roles in its reactivity and interactions with other molecules. The compound can form stable complexes with metal ions, which is important for its applications in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-hydroxypropionaldehyde: This compound shares a similar structure but lacks the amidine group.
Iminodisuccinic acid (IDS): Another compound with similar functional groups, used in metal chelation.
Uniqueness
3-Hydroxy-2,2-dimethylpropanimidamide is unique due to the presence of both hydroxyl and amidine groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C5H12N2O |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
3-hydroxy-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3-8)4(6)7/h8H,3H2,1-2H3,(H3,6,7) |
Clé InChI |
OZANNBSUSSYGPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


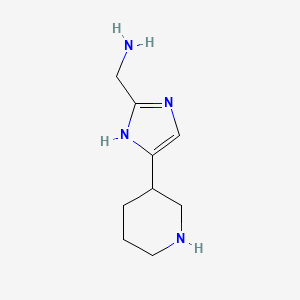
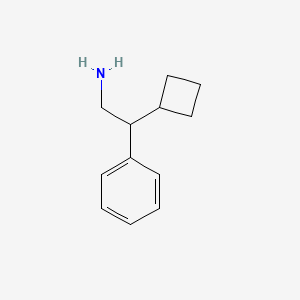
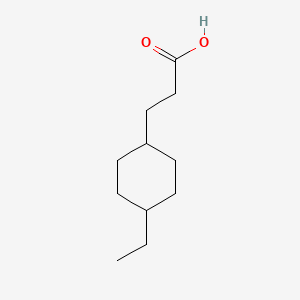
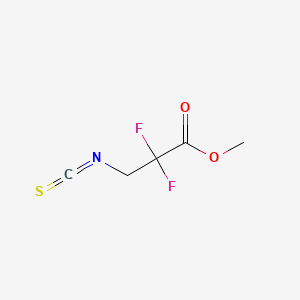

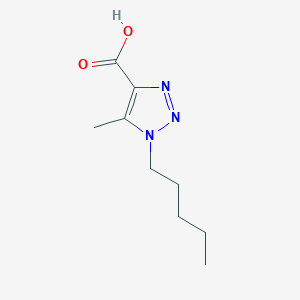
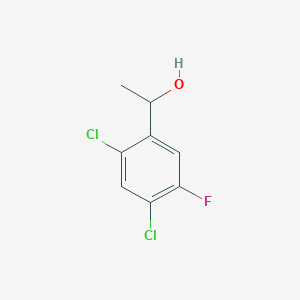
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)

![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
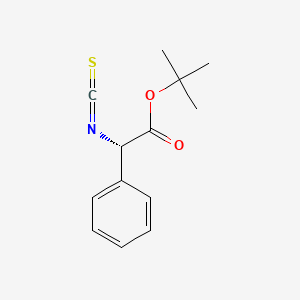
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
